molecular formula C19H20Cl2N4S B3467723 4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B3467723
M. Wt: 407.4 g/mol
InChI Key: IZWIXFBQJRAYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a thieno[2,3-d]pyrimidine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine stands out due to its unique combination of a piperazine ring and a thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4S/c1-2-15-10-16-18(22-12-23-19(16)26-15)25-7-5-24(6-8-25)11-13-3-4-14(20)9-17(13)21/h3-4,9-10,12H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWIXFBQJRAYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
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4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
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4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
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4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
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4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
Reactant of Route 6
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4-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

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